molecular formula C10H10BrClO2 B13726189 2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane

2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane

Katalognummer: B13726189
Molekulargewicht: 277.54 g/mol
InChI-Schlüssel: GCOWELVTGROOIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenoxy ring, which is further connected to an oxirane (epoxide) ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

The synthesis of 2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane typically involves the reaction of 2-bromo-4-chloro-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Wirkmechanismus

The mechanism of action of 2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules such as proteins and nucleic acids. This leads to the formation of covalent adducts, which can alter the function of the target molecules and affect various biological pathways .

Vergleich Mit ähnlichen Verbindungen

2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane can be compared with other similar compounds such as:

The presence of the oxirane ring in this compound makes it unique and highly reactive, allowing it to participate in a wide range of chemical and biological reactions.

Eigenschaften

Molekularformel

C10H10BrClO2

Molekulargewicht

277.54 g/mol

IUPAC-Name

2-[(2-bromo-4-chloro-6-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H10BrClO2/c1-6-2-7(12)3-9(11)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3

InChI-Schlüssel

GCOWELVTGROOIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OCC2CO2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.